4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid
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Overview
Description
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoic acid moiety linked to a sulfamoyl group, which is further connected to a 3-chloroindole ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The 3-chloroindole can then be sulfonated using chlorosulfonic acid to introduce the sulfamoyl group . Finally, the benzoic acid moiety is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . The sulfamoyl group may enhance the compound’s binding affinity and selectivity for certain targets . Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure but different functional groups.
Oxindole: An oxidized form of indole with distinct biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
The uniqueness of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid lies in its combination of the indole, sulfamoyl, and benzoic acid moieties, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C15H11ClN2O4S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H11ClN2O4S/c16-12-8-17-14-11(12)2-1-3-13(14)18-23(21,22)10-6-4-9(5-7-10)15(19)20/h1-8,17-18H,(H,19,20) |
InChI Key |
IZDUWYLXOYFZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)NC=C2Cl |
Origin of Product |
United States |
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